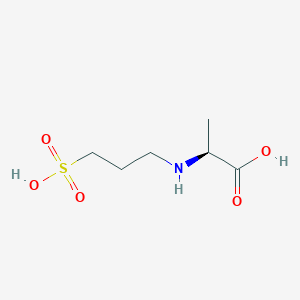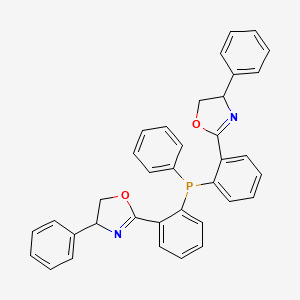
N-(3-Sulfopropyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Sulfopropyl)-L-alanine is an organic compound characterized by the presence of a sulfonic acid group attached to a propyl chain, which is further linked to the amino acid L-alanine. This compound is known for its water solubility and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-alanine typically involves the reaction of L-alanine with 1,3-propane sultone. The process begins with the N-alkylation of L-alanine using 1,3-propane sultone under controlled conditions. This reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Sulfopropyl)-L-alanine undergoes several types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonate esters .
Aplicaciones Científicas De Investigación
N-(3-Sulfopropyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing water-soluble polymers and hydrogels.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of specialty chemicals and as a stabilizer for nanoparticles.
Mecanismo De Acción
The mechanism of action of N-(3-Sulfopropyl)-L-alanine involves its interaction with various molecular targets and pathways. The sulfonic acid group plays a crucial role in its reactivity, allowing it to participate in oxidation-reduction reactions and form stable complexes with metal ions. These interactions are essential for its applications in catalysis and material science .
Comparación Con Compuestos Similares
- N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethylammonium betaine
- N-(3-Sulfopropyl)-N-methacryloxyethyl-N,N-dimethylbetaine
Comparison: N-(3-Sulfopropyl)-L-alanine is unique due to its amino acid backbone, which imparts biocompatibility and water solubility. In contrast, other similar compounds may have different backbones, such as methacryloxyethyl groups, which can affect their solubility and reactivity. The presence of the L-alanine moiety in this compound makes it particularly suitable for biological applications .
Propiedades
Número CAS |
819863-37-1 |
|---|---|
Fórmula molecular |
C6H13NO5S |
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
(2S)-2-(3-sulfopropylamino)propanoic acid |
InChI |
InChI=1S/C6H13NO5S/c1-5(6(8)9)7-3-2-4-13(10,11)12/h5,7H,2-4H2,1H3,(H,8,9)(H,10,11,12)/t5-/m0/s1 |
Clave InChI |
PBUXLNJKWIUUMX-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NCCCS(=O)(=O)O |
SMILES canónico |
CC(C(=O)O)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-(1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B15158002.png)
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![4-[(4-Prop-2-ynoxyphenyl)methyl]phenol](/img/structure/B15158038.png)
![1-propyl-9H-pyrido[3,4-b]indole](/img/structure/B15158047.png)
![N-{[2-(Naphthalen-1-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-L-tryptophan](/img/structure/B15158048.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)

